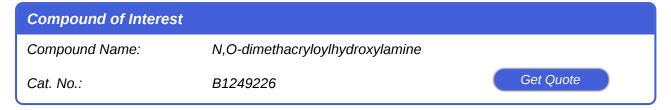


An In-depth Technical Guide to the Chemical Properties of N,O-dimethacryloylhydroxylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **N,O-dimethacryloylhydroxylamine**. This bifunctional monomer, featuring two polymerizable methacryloyl groups, is a promising candidate for the development of advanced polymer-based materials, particularly in the fields of drug delivery and biocompatible hydrogels.

Core Chemical Properties

N,O-dimethacryloylhydroxylamine is a crystalline solid at room temperature. Its bifunctional nature, with both N-linked and O-linked methacryloyl groups, allows it to act as a crosslinking agent in polymerization reactions, leading to the formation of three-dimensional polymer networks.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for **N,O-dimethacryloylhydroxylamine**.



Property	Value	Reference
Molecular Formula	C8H11NO3	Calculated
Molecular Weight	169.18 g/mol	Calculated
Melting Point	55°C	[1]
Elemental Analysis (Calculated)	C: 56.70%, H: 6.55%, N: 8.28%	[1]
Elemental Analysis (Found)	C: 56.74%, H: 6.22%, N: 8.34%	[1]

Synthesis of N,O-dimethacryloylhydroxylamine

The primary method for synthesizing **N,O-dimethacryloylhydroxylamine** involves the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium.[1] Pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol

Materials:

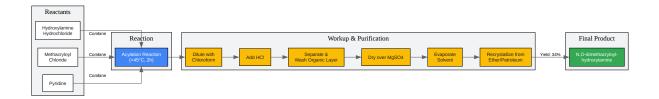
- · Hydroxylamine hydrochloride
- Pyridine
- Methacryloyl chloride
- Chloroform
- Hydrochloric acid
- Magnesium sulfate (MgSO₄)
- · Diethyl ether
- · Light petroleum



Procedure:[1]

- Dissolve hydroxylamine hydrochloride (10 g, 0.144 mol) in pyridine (50 ml, 0.632 mol).
- Slowly add methacryloyl chloride (25.4 g, 0.243 mol) dropwise to the solution, ensuring the reaction temperature is maintained below 45°C.
- After the addition is complete, stir the mixture at room temperature for 2 hours.
- Dilute the reaction mixture with 100 ml of chloroform.
- Slowly add 21 ml of hydrochloric acid (0.245 mol) to convert pyridine to its hydrochloride salt, facilitating its removal.
- Separate the organic layer and wash it four times with 100 ml of water.
- Dry the organic layer over anhydrous MgSO₄.
- Evaporate the chloroform under vacuum. The resulting oily residue will crystallize upon drying.
- Filter the crystals and recrystallize twice from a mixture of diethyl ether and light petroleum to yield pure **N,O-dimethacryloylhydroxylamine**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for N,O-dimethacryloylhydroxylamine.

Reactivity and Potential Applications



The reactivity of **N,O-dimethacryloylhydroxylamine** is dominated by its two methacryloyl groups and the central N-O bond.

- Polymerization: The carbon-carbon double bonds of the methacryloyl groups can undergo
 free-radical polymerization. Due to the presence of two such groups, this molecule can act
 as a crosslinker, forming hydrogels or other crosslinked polymer networks. This property is
 highly relevant for the development of drug delivery systems, where the crosslink density can
 be tailored to control drug release kinetics.
- N-O Bond Cleavage: The N-O bond in hydroxylamine derivatives is relatively weak and can be cleaved under certain conditions, such as reductive or base-induced cleavage.[2][3] This reactivity could be exploited for creating degradable polymer networks or for the synthesis of other functionalized molecules.

Application in Drug Development

The structure of **N,O-dimethacryloylhydroxylamine** makes it an excellent candidate for creating hydrogels for controlled drug delivery. Similar to hydrogels based on N,N-dimethylacrylamide, these networks can encapsulate therapeutic agents.[4] The release of the drug can be controlled by the hydrogel's swelling properties and degradation, which are determined by the crosslink density and the potential cleavability of the N-O bond. The biocompatibility of polymers based on methacrylamide derivatives further enhances their potential in biomedical applications.

Polymerization for Drug Delivery Systems

Caption: Conceptual model of a drug-loaded hydrogel network.

Expected Spectroscopic Characteristics

While specific experimental spectra for **N,O-dimethacryloylhydroxylamine** are not readily available in the literature, its characteristic spectral features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the following functional groups:



- C=O (Amide and Ester): A strong, sharp peak around 1660-1720 cm⁻¹.
- C=C (Alkene): A medium intensity peak around 1640 cm⁻¹.
- N-O Stretch: An absorption band in the region of 900-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum should display signals corresponding to the different types of protons in the molecule:

- Vinyl Protons (=CH₂): Two distinct signals in the 5.5-6.5 ppm range.
- Methyl Protons (-CH₃): Two signals for the two non-equivalent methyl groups, likely appearing around 1.9-2.1 ppm.

¹³C NMR: The carbon NMR spectrum would be expected to show signals for:

- Carbonyl Carbons (C=O): In the 165-175 ppm region.
- Alkene Carbons (C=C): In the 120-140 ppm region.
- Methyl Carbons (-CH₃): In the 18-25 ppm region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound, which is 169.18. Common fragmentation patterns would likely involve the loss of methacryloyl groups or cleavage of the N-O bond.

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